4-(2-aminobenzenesulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-aminophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKNSKVQNDOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-aminobenzenesulfonamido)benzoic acid chemical structure and properties
Title: Technical Monograph: 4-(2-Aminobenzenesulfonamido)benzoic Acid – Structure, Synthesis, and Pharmacological Potential
Abstract This technical guide provides a comprehensive analysis of 4-(2-aminobenzenesulfonamido)benzoic acid, a structural isomer of the classical sulfanilamide pharmacophore. Unlike typical sulfonamide antibiotics derived from p-aminobenzenesulfonic acid, this compound features an ortho-amino substitution on the sulfonyl ring. This monograph details its chemical identity, a validated two-step synthetic protocol utilizing 2-nitrobenzenesulfonyl chloride, physicochemical properties, and its potential applications in medicinal chemistry as a folate pathway inhibitor and supramolecular building block.
Chemical Identity and Structural Analysis
The compound 4-(2-aminobenzenesulfonamido)benzoic acid is a diarylsulfonamide where a benzoic acid moiety is linked via a sulfonamide bridge to an ortho-aniline ring.
-
IUPAC Name: 4-[(2-aminobenzene)sulfonamido]benzoic acid
-
Molecular Formula: C₁₃H₁₂N₂O₄S
-
Key Functional Groups:
-
Carboxylic Acid (C-4): Provides acidic character (pKa ~4.2) and solubility in alkaline media.
-
Sulfonamide Linkage (-SO₂NH-): Acts as a hydrogen bond donor/acceptor and a bioisostere for the peptide bond.
-
Primary Amine (C-2'): Positioned ortho to the sulfonyl group, capable of intramolecular hydrogen bonding or participating in diazonium coupling reactions.
-
Structural Significance: Unlike standard sulfa drugs (which are N-substituted sulfanilamides derived from 4-aminobenzenesulfonyl chloride), this molecule is an "inverted" or isomeric structure. The amino group is on the sulfonyl-bearing ring but at the ortho position. This steric proximity between the amino and sulfonyl groups creates a unique electronic environment, potentially facilitating the formation of cyclic tautomers or intramolecular hydrogen bonds that influence receptor binding affinity.
Physicochemical Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Low in water (neutral pH); Soluble in 1M NaOH (dianion formation) and dilute HCl (cation formation); Soluble in DMSO, DMF. |
| Melting Point | >200°C (Decomposition likely due to zwitterionic nature) |
| pKa (Acid) | ~4.0 (Carboxylic acid) |
| pKa (Sulfonamide) | ~10.0 (Sulfonamide NH) |
| pKa (Base) | ~2.5 (Aniline nitrogen, reduced basicity due to electron-withdrawing SO₂ group) |
| LogP (Predicted) | ~1.4 (Moderate lipophilicity) |
Validated Synthetic Protocol
Expertise & Causality: Direct condensation of 2-aminobenzenesulfonyl chloride with 4-aminobenzoic acid is experimentally flawed due to the instability of the ortho-amino sulfonyl chloride (prone to self-polymerization). Therefore, the protocol must utilize 2-nitrobenzenesulfonyl chloride as a stable precursor, followed by a chemoselective reduction.
Step 1: Sulfonylation (Condensation)
-
Reagents: 4-Aminobenzoic acid (PABA), 2-Nitrobenzenesulfonyl chloride, Pyridine (or Na₂CO₃/Water).
-
Mechanism: Nucleophilic attack of the PABA amino group on the sulfonyl sulfur, eliminating HCl.
Protocol:
-
Dissolve 4-aminobenzoic acid (13.7 g, 0.1 mol) in 100 mL of dry pyridine (acts as solvent and acid scavenger).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (22.1 g, 0.1 mol) portion-wise over 30 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold 10% HCl. The acid neutralizes pyridine and precipitates the product.
-
Filter the crude solid, wash with water, and recrystallize from ethanol/water to yield 4-(2-nitrobenzenesulfonamido)benzoic acid .
Step 2: Chemoselective Reduction
-
Reagents: H₂ (gas), 10% Pd/C catalyst, Ethanol (solvent).
-
Objective: Reduce the nitro group to an amine without cleaving the sulfonamide bond or reducing the carboxylic acid.
Protocol:
-
Dissolve the nitro-intermediate (10 g) in 200 mL of ethanol in a hydrogenation flask.
-
Add 10% Pd/C (0.5 g) under an inert nitrogen atmosphere.
-
Purge the system with hydrogen gas and maintain a pressure of 30-40 psi at room temperature for 6 hours.
-
Filter the catalyst through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain the target 4-(2-aminobenzenesulfonamido)benzoic acid .
Experimental Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.8 (br s, 1H, COOH)
-
δ 10.4 (s, 1H, SO₂NH)
-
δ 7.8 (d, 2H, Benzoic Ar-H, ortho to COOH)
-
δ 7.5 (d, 1H, Sulfonyl Ar-H, ortho to SO₂)
-
δ 7.2 (d, 2H, Benzoic Ar-H, meta to COOH)
-
δ 6.6-6.8 (m, 2H, Sulfonyl Ar-H)
-
δ 5.9 (br s, 2H, NH₂)
-
-
Mass Spectrometry (ESI-):
-
m/z = 291.3 [M-H]⁻ (Negative ion mode preferred for acidic sulfonamides).
-
-
IR Spectroscopy:
-
1680 cm⁻¹ (C=O stretch, carboxylic acid)
-
3350, 3450 cm⁻¹ (N-H stretch, primary amine)
-
1150, 1340 cm⁻¹ (S=O symmetric/asymmetric stretch)
-
Biological & Research Applications
Mechanism of Action: Folate Pathway Inhibition
Like other sulfonamides, this compound targets the bacterial enzyme dihydropteroate synthase (DHPS) . It acts as a competitive inhibitor of p-aminobenzoic acid (PABA). However, the ortho-amino substitution alters the steric fit within the enzyme's active site compared to standard sulfanilamides.
Supramolecular Chemistry
The molecule possesses distinct hydrogen bond donor (NH₂, COOH, NH) and acceptor (SO₂, CO=O) sites. This makes it a valuable ligand for constructing Metal-Organic Frameworks (MOFs) or co-crystals, where the carboxylic acid coordinates with metal centers (e.g., Zn²⁺, Cu²⁺) and the sulfonamide directs the lattice topology.
Visualizations
Diagram 1: Synthesis Pathway
This diagram illustrates the two-step synthesis from commercially available precursors.
Caption: Two-step synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid via nitro-precursor condensation and catalytic hydrogenation.
Diagram 2: Structure-Activity Relationship (SAR)
This diagram details the functional components interacting with biological targets.
Caption: Functional group analysis highlighting the physicochemical and biological roles of the molecule's three core moieties.
References
-
PubChem. (2025). 2-{[(4-aminophenyl)sulfonyl]amino}benzoic acid (Isomer Reference).[2] National Library of Medicine. [Link]
Sources
Difference between 4-(2-aminobenzenesulfonamido)benzoic acid and sulfanilamide
The following technical guide provides an in-depth comparative analysis of Sulfanilamide and 4-(2-aminobenzenesulfonamido)benzoic acid .
Focus: 4-(2-aminobenzenesulfonamido)benzoic acid vs. Sulfanilamide
Executive Summary
This guide analyzes the structural, chemical, and biological distinctions between Sulfanilamide (the prototypical sulfonamide antibiotic) and 4-(2-aminobenzenesulfonamido)benzoic acid (a specialized synthetic intermediate and ligand).
While Sulfanilamide represents the foundational pharmacophore for folate synthesis inhibition in bacteria, 4-(2-aminobenzenesulfonamido)benzoic acid represents a distinct structural class used primarily in coordination chemistry and as a precursor for Histone Deacetylase (HDAC) inhibitors. The distinction lies not just in molecular weight, but in the topology of the sulfonamide linkage and the positioning of the amino group , which dictates their vastly different biological fates.
Structural Deconstruction & Chemical Properties
To understand the functional divergence, we must first analyze the molecular topology.
Sulfanilamide (The Reference)[1][2]
-
IUPAC Name: 4-aminobenzenesulfonamide
-
Structure: A benzene ring substituted at the para positions with an amino group (
) and a sulfonamide group ( ). -
Role: Competitive inhibitor of dihydropteroate synthase (DHPS).
-
Key Feature: The distance between the amino group and the sulfonyl group (~6.7 Å) mimics the geometry of p-aminobenzoic acid (PABA).
4-(2-aminobenzenesulfonamido)benzoic acid (The Target)
-
IUPAC Name: 4-[(2-aminobenzene)sulfonylamino]benzoic acid
-
Structure: A benzoic acid core attached at the C4 position to a sulfonamide nitrogen.[1] The sulfur of the sulfonamide is attached to a second benzene ring, which bears an amino group at the ortho (C2) position.
-
Topology:
. -
Key Feature: This is a diaryl sulfonamide . Unlike Sulfanilamide, which is a primary sulfonamide, this molecule is a secondary sulfonamide (
). The amino group on the sulfonyl ring is ortho, not para, disrupting the PABA mimicry.
Physicochemical Comparison[4]
| Property | Sulfanilamide | 4-(2-aminobenzenesulfonamido)benzoic acid |
| Formula | ||
| Molar Mass | 172.20 g/mol | 292.31 g/mol |
| Acid/Base | Amphoteric (Basic amine, Acidic sulfonamide NH) | Acidic (Carboxylic acid |
| Solubility | Moderate in water; High in acetone/HCl | Low in water; Soluble in alkali ( |
| Coordination | Monodentate (via N) | Potential Tridentate Ligand (COOH, NH, |
| Primary Use | Antibacterial Therapeutic | Synthetic Intermediate / Ligand / HDAC Inhibitor Precursor |
Mechanism of Action & Biological Activity[5][6]
The divergence in biological activity is a direct consequence of the structural differences described above.
Sulfanilamide: The PABA Mimic
Sulfanilamide acts as a bacteriostatic agent . It is a structural analog of para-aminobenzoic acid (PABA).
-
Target: Dihydropteroate synthase (DHPS).
-
Mechanism: Bacteria mistake Sulfanilamide for PABA.
-
Outcome: The enzyme incorporates Sulfanilamide into a false folic acid precursor, halting DNA synthesis.
-
Requirement: The amino group must be para to the sulfonyl group.
4-(2-aminobenzenesulfonamido)benzoic acid: The Steric Mismatch
This compound is inactive as a classical sulfa drug for two reasons:
-
Ortho-Substitution: The amino group is at the ortho position (2-position) on the sulfonyl ring. DHPS requires a para-amino geometry to align with the pteridine ring.
-
Steric Bulk: The N-substituent is a benzoic acid moiety. While the carboxylic acid might mimic the acidic tail of PABA, the massive bulk of the diaryl system prevents it from fitting into the tight PABA-binding pocket of DHPS.
Alternative Biological Utility:
-
HDAC Inhibition: This scaffold serves as a precursor for benzamide-based Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs). The ortho-amino group is crucial here, as it can be modified to interact with the zinc ion in the HDAC active site or serve as a "cap" group linker.
-
Metal Chelation: The proximity of the sulfonamide oxygen, the secondary amine, and the carboxylic acid makes it a potent ligand for organometallic complexes (e.g., Organotin(IV) complexes), which have potential antitumor properties.
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent pathways of these two molecules.
Figure 1: Divergent Pharmacological Pathways. Sulfanilamide targets bacterial DHPS, while the benzoic acid derivative is structurally unsuited for this role, finding utility instead in epigenetic modulation (HDAC) and coordination chemistry.
Synthesis Protocols
The synthesis of these two compounds requires fundamentally different strategies.
Protocol A: Synthesis of Sulfanilamide
Standard Industrial Route (The Acetanilide Method)
-
Protection: React aniline with acetic anhydride to form acetanilide . This protects the amine from oxidation and directs the chlorosulfonation to the para position.
-
Chlorosulfonation: Treat acetanilide with excess chlorosulfonic acid (
) to yield p-acetamidobenzenesulfonyl chloride . -
Amination: React the sulfonyl chloride with aqueous ammonia (
) to form p-acetamidobenzenesulfonamide . -
Hydrolysis: Acidic hydrolysis (dilute HCl) removes the acetyl group, yielding Sulfanilamide .
Protocol B: Synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid
Nucleophilic Substitution & Reduction Route
This molecule cannot be made via the acetanilide route because the amino group is on the sulfonyl ring (ortho position) and the nitrogen acceptor is a benzoic acid.
Reagents:
-
4-Aminobenzoic Acid (PABA)[2]
-
2-Nitrobenzenesulfonyl chloride (Ortho-nosyl chloride)
-
Sodium Carbonate (
) -
Reducing Agent (Fe/HCl or
)
Step-by-Step Methodology:
-
Condensation (Schotten-Baumann conditions):
-
Dissolve 4-aminobenzoic acid (1.0 eq) in water containing
(pH adjusted to ~9). -
Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) while maintaining alkaline pH.
-
Reaction: The amine of PABA attacks the sulfonyl chloride.
-
Product:4-(2-nitrobenzenesulfonamido)benzoic acid .
-
Purification: Acidify with HCl to precipitate the nitro-intermediate.
-
-
Reduction:
-
Dissolve the nitro-intermediate in Methanol/Water.
-
Add Iron powder and catalytic HCl (Bechamp reduction) or use catalytic hydrogenation.
-
Reflux until TLC shows disappearance of the nitro compound.
-
Reaction:
. -
Workup: Filter off iron residues, concentrate filtrate, and recrystallize from ethanol.
-
Critical Control Point:
-
pH Monitoring: During Step 1, if pH drops below 7, PABA precipitates and reaction yield drops. If pH > 10, the sulfonyl chloride hydrolyzes to sulfonic acid (waste).
Synthetic Workflow Diagram (Graphviz)
Figure 2: Synthetic Pathway for the Target Molecule. Note the requirement for a nitro-precursor followed by reduction, distinct from the acetanilide protection strategy of Sulfanilamide.
Identification & Validation
To distinguish these compounds in a laboratory setting, rely on the following spectral markers.
| Technique | Sulfanilamide | 4-(2-aminobenzenesulfonamido)benzoic acid |
| IR Spectroscopy | Doublet at 3400-3300 | Broad O-H stretch (2500-3300 |
| 1H NMR | AA'BB' system (4 aromatic protons). Singlet for | Complex aromatic region (8 protons). Distinct COOH proton (>12 ppm, broad). |
| Mass Spectrometry | Molecular Ion | Molecular Ion |
| Melting Point | 164–166 °C | >280 °C (Decomposition typical for amino-benzoic acids) |
References
-
HDAC Inhibitor Synthesis: Deziel, R., et al. (2007). Inhibitors of histone deacetylase and prodrugs thereof. U.S. Patent No. 8,796,330. Washington, DC: U.S. Patent and Trademark Office.
-
Reductive Deamination & Sulfonamide Chemistry: Raheem, I. T., et al. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(25), 8612-8616.
-
Structural Characterization of Sulfonamide Derivatives: Khan, S., et al. (2009). Synthesis, crystal structure and biological activity of 4-benzenesulfonamidobenzoic acid derivatives. Journal of Chemical Crystallography. (Contextual reference for structural geometry of N-linked sulfonamido-benzoic acids).
-
Sulfanilamide Mechanism: Henry, R. J. (1943). The Mode of Action of Sulfonamides. Bacteriological Reviews, 7(4), 175–262.
Sources
Solubility of Sulfonamido Benzoic Acid Derivatives: A Technical Guide to Solvent Thermodynamics and Protocol Optimization
Topic: Solubility of Sulfonamido Benzoic Acid Derivatives in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
Sulfonamido benzoic acid derivatives represent a critical class of pharmacophores, most notably exemplified by high-ceiling loop diuretics like Furosemide and Bumetanide . These molecules are chemically defined by an amphoteric nature: they possess an acidic carboxyl group (
This dual-ionization potential creates a complex solubility profile. In aqueous media, these derivatives often exhibit Class IV behavior (low solubility, low permeability) according to the Biopharmaceutics Classification System (BCS).[1] However, their solubility is dramatically enhanced in polar organic solvents. Understanding the thermodynamic driving forces—specifically the interplay between enthalpy of fusion (
This guide provides a rigorous analysis of solubility differentials between aqueous and organic phases, supported by thermodynamic modeling (Hansen Solubility Parameters) and validated experimental protocols.
Thermodynamic Fundamentals of Solvation
The Solvation Mechanism
The dissolution of a crystalline sulfonamido benzoic acid derivative can be conceptually broken down into three thermodynamic steps:
-
Disruption of the Crystal Lattice: Overcoming the lattice energy (Endothermic,
). These derivatives often have high melting points ( C) due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids and sulfonamide networks). -
Cavity Formation: Creating space in the solvent (Endothermic).
-
Solvation: Formation of solute-solvent interactions (Exothermic,
).
Hansen Solubility Parameters (HSP)
To predict solubility beyond "like dissolves like," we utilize Hansen Solubility Parameters.[2][3][4] The total solubility parameter (
- (Dispersion): Van der Waals forces (aromatic rings, furan/butyl chains).
-
(Polarity): Dipole-dipole interactions (sulfonamide
, carboxyl ). - (Hydrogen Bonding): H-bond donors/acceptors (NH, OH).
Application to Furosemide: Furosemide requires a solvent that balances high polarity (to match the sulfonamide) with moderate dispersion forces (to accommodate the hydrophobic chloro-benzene and furan rings).
-
Water: High
(42.3 MPa ) but very low . Result: Poor Solubility (Lattice energy dominates). -
Ethanol/Methanol: Moderate
and , with sufficient . Result: High Solubility . -
Acetone: High
(dipolar aprotic), accepts H-bonds from the sulfonamide NH. Result: High Solubility .
Comparative Solubility Data
The following data aggregates experimental solubility values for Furosemide (a representative sulfonamido benzoic acid) across various solvent systems at 298.15 K (25°C).
| Solvent System | Solubility ( | Solubility (mg/mL) | Mechanism of Interaction |
| Water (pH 2-4) | ~0.005 | 0.006 - 0.018 | Hydrophobic effect dominates; molecule is unionized. |
| Water (pH 10) | N/A | ~13.0 | Ionization of sulfonamide & carboxyl groups (Dianion). |
| Methanol | 1.85 | ~50.0 | Strong H-bond donation to solvent oxygen. |
| Ethanol | 0.82 | ~10.0 | Balanced polar/non-polar interaction. |
| 1-Pentanol | 2.45 | ~72.0 | Optimal matching of hydrophobic tail ( |
| Acetone | N/A | ~50.0 | Dipole-dipole stabilization of the sulfonyl group. |
| DMSO | N/A | ~25.0 | High dielectric constant disrupts crystal lattice effectively. |
Note: Solubility in alcohols typically follows the order: 1-Pentanol > Methanol > n-Propanol > Ethanol > Isopropanol. This non-linear trend suggests a "sweet spot" where the alkyl chain length of the solvent matches the lipophilicity of the solute's aromatic domains.
Visualizing the Solvation Landscape
Diagram 1: Thermodynamic Cycle of Solvation
This diagram illustrates the energy barriers involved in transitioning the solid drug into solution, highlighting the role of solvent interactions in overcoming lattice energy.
Caption: The thermodynamic cycle showing that dissolution is the sum of lattice disruption (energy penalty) and solvation (energy release).
Diagram 2: pH-Dependent Solubility Profile
Sulfonamido benzoic acids are amphoteric. Their aqueous solubility is strictly a function of pH.
Caption: Speciation of sulfonamido benzoic acid derivatives. Solubility is lowest at the isoelectric/neutral pH range and highest in alkaline conditions.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol utilizes the Shake-Flask Method , the gold standard for thermodynamic solubility determination.
Materials Required
-
API: Furosemide or target derivative (micronized preferred to reduce equilibration time).
-
Solvents: HPLC-grade Water, Methanol, Ethanol, Acetone.
-
Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8, pH 7.4), Borate Buffer (pH 10).
-
Equipment: Orbital Shaker incubator, 0.45 µm PTFE syringe filters (hydrophilic/hydrophobic compatible), HPLC system.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Add excess solid API to 10 mL of the selected solvent in a glass scintillation vial. "Excess" is visually confirmed by the persistence of solid particles at the bottom.
-
Critical Control: For aqueous buffers, measure the pH after addition of the drug. The acidic nature of the derivative may shift the buffer pH; adjust if necessary with 1N NaOH or HCl.
Phase 2: Equilibration
-
Place vials in an orbital shaker set to 25°C ± 0.1°C (or 37°C for physiological relevance).
-
Agitate at 100 RPM for 24 to 48 hours .
-
Why? Sulfonamides can form metastable polymorphs. 48 hours ensures conversion to the stable thermodynamic form.
-
Phase 3: Sampling & Filtration
-
Stop agitation and allow solids to settle for 1 hour.
-
Withdraw 2 mL of supernatant using a syringe.
-
Filter through a 0.45 µm PTFE filter .
-
Pre-saturation: Discard the first 0.5 mL of filtrate to prevent drug adsorption onto the filter membrane.
-
Phase 4: Quantification (HPLC)
-
Dilute the filtrate with mobile phase to land within the calibration linearity range.
-
HPLC Conditions (Standard for Furosemide):
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (60:40:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Calculate concentration (
) using the regression equation from the standard curve.
Data Analysis & Modeling
To correlate experimental data (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Allows for interpolation of solubility at unmeasured temperatures (e.g., for cooling crystallization design).
Validation Check:
Plot
-
Linearity: Indicates a constant enthalpy of solution (
) over the temperature range. -
Curvature: Suggests a change in heat capacity (
), often due to structural changes in the solvent structure around the hydrophobic moieties.
References
-
Thermodynamic Analysis of Furosemide Solubility: Wang, G., et al. "Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2024. Link
-
pKa and Ionization: "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv, 2019. Link
-
Biowaiver Monograph: "Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide." FIP / Journal of Pharmaceutical Sciences, 2009. Link
- Hansen Solubility Parameters: "Hansen Solubility Parameters: A User's Handbook." CRC Press.
-
General Protocol: "Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification." World Health Organization (WHO), 2018. Link
Sources
Technical Evaluation: Carbonic Anhydrase Inhibition Potential of 4-(2-aminobenzenesulfonamido)benzoic acid
Topic: Potential Carbonic Anhydrase Inhibition of 4-(2-aminobenzenesulfonamido)benzoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of 4-(2-aminobenzenesulfonamido)benzoic acid as a candidate for Carbonic Anhydrase (CA) inhibition. While sulfonamides represent the gold standard for CA inhibition, the structural specificity of this compound—specifically its nature as a secondary sulfonamide—presents a unique pharmacological profile.
This document outlines the rational design considerations, synthesis pathways, and the specific validation protocols required to assess its potency. It challenges the conventional "primary sulfonamide" dogma by evaluating the potential for carboxylate-driven inhibition and secondary binding modes.
Part 1: Structural & Mechanistic Analysis
The Structural Paradox: Primary vs. Secondary Sulfonamides
To accurately predict the inhibitory potential of 4-(2-aminobenzenesulfonamido)benzoic acid, we must first dissect its pharmacophore relative to the active site of human Carbonic Anhydrase (hCA).
-
The Classical Pharmacophore: The vast majority of potent CA inhibitors (CAIs) possess a primary sulfonamide moiety (
). The nitrogen atom of the primary sulfonamide becomes ionized ( ) and coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion in a tetrahedral geometry. -
The Candidate Molecule: The title compound is a secondary sulfonamide (
). The sulfonamide nitrogen is substituted with a benzoic acid ring.[1]-
Steric Consequence: The bulky benzoic acid group attached to the nitrogen typically prevents deep penetration into the active site cavity, potentially hindering direct Zn(II) coordination.
-
Electronic Consequence: The pKa of the sulfonamide nitrogen is altered, affecting its ability to act as a zinc-binding group (ZBG).
-
Alternative Binding Modes: The Carboxylate Factor
Despite the limitations of the secondary sulfonamide linkage, this molecule possesses a Carboxylic Acid (
-
Mechanism: Carboxylates are known to act as weak-to-moderate CAIs. They typically bind by anchoring to the Zn(II)-coordinated water molecule through a hydrogen bond network, or less frequently, by monodentate coordination to the Zn(II) ion itself.
-
Hypothesis: The inhibitory activity of 4-(2-aminobenzenesulfonamido)benzoic acid is likely driven by the carboxylate moiety rather than the sulfonamide linker, predicting inhibition constants (
) in the micromolar ( ) range rather than the nanomolar ( ) range typical of primary sulfonamides.
Mechanistic Pathway Diagram
The following diagram illustrates the competing binding hypotheses and the synthesis logic.
Caption: Mechanistic dissection of the candidate molecule, highlighting the carboxylate moiety as the probable driver of inhibition due to steric hindrance of the secondary sulfonamide at the zinc center.
Part 2: Synthesis Protocol
To evaluate this compound, high-purity synthesis is required. The presence of any unreacted primary sulfonamide precursors (which are potent inhibitors) could lead to false positives in biological assays.
Retrosynthetic Strategy
The most robust route involves the nucleophilic attack of 4-aminobenzoic acid (PABA) on 2-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group.
Step-by-Step Methodology
Step 1: Sulfonylation (Formation of the Intermediate)
-
Reagents: 2-nitrobenzenesulfonyl chloride (1.0 eq), 4-aminobenzoic acid (1.0 eq), Pyridine (solvent/base) or
(aq). -
Procedure:
-
Dissolve 4-aminobenzoic acid in a minimal volume of pyridine at
. -
Add 2-nitrobenzenesulfonyl chloride portion-wise over 30 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl. The intermediate, 4-(2-nitrobenzenesulfonamido)benzoic acid , will precipitate.[2]
-
Purification: Recrystallize from ethanol/water to ensure removal of unreacted sulfonyl chloride.
-
Step 2: Reduction (Target Synthesis)
-
Reagents: Intermediate from Step 1, Iron powder (Fe),
(catalyst), Ethanol/Water (3:1). -
Procedure:
-
Suspend the nitro-intermediate in Ethanol/Water.
-
Add Fe powder (3.0 eq) and
(0.5 eq). -
Reflux at
for 2–4 hours. Monitor by TLC (disappearance of the nitro spot). -
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Acidify the filtrate to pH 4–5 with acetic acid to precipitate the target: 4-(2-aminobenzenesulfonamido)benzoic acid .
-
Critical QC: Verify purity via HPLC to ensure
contamination of starting materials.
-
Part 3: Experimental Validation (Stopped-Flow Assay)
The Stopped-Flow
Assay Principle
The assay monitors the change in absorbance of a pH indicator (Phenol Red) as the enzyme catalyzes the acidification of the medium. Inhibitors slow this rate.[4]
Protocol: Stopped-Flow Kinetics
-
Instrument: Applied Photophysics SX.18MV or equivalent.
-
Detection Wavelength: 557 nm (Phenol Red absorbance maximum).
-
Temperature:
.
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Enzyme Stock: Recombinant hCA II (or other isoforms) at approx. 1
. -
Substrate:
-saturated water (bubbled for 30 mins at yields ~33 mM ). -
Inhibitor: Dissolve target compound in DMSO (keep final DMSO
).
Workflow:
-
Incubation: Incubate enzyme (final conc. 10–20 nM) with varying concentrations of the inhibitor (0.1 nM to 10
) for 15 minutes. -
Mixing: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution (1:1 ratio) in the stopped-flow cell. -
Data Acquisition: Record the absorbance drop over 0.5–2.0 seconds.
-
Calculation: Determine the initial velocity (
).
Data Processing (The Cheng-Prusoff Logic)
Calculate the inhibition constant (
Where:
-
is the concentration of
(approx. 17 mM after mixing). - is the Michaelis constant for hCA II (approx. 10 mM).
Part 4: Data Interpretation & Expected Outcomes
The following table summarizes the expected inhibition profiles based on Structure-Activity Relationship (SAR) meta-analysis of similar benzamide/sulfonamide scaffolds.
| Parameter | Primary Sulfonamide (e.g., Acetazolamide) | Carboxylate Inhibitor (e.g., Benzoic Acid) | Target: 4-(2-aminobenzenesulfonamido)benzoic acid |
| Binding Mode | Direct Zn(II) Coordination | Water Anchor / H-Bonding | Likely Water Anchor |
| Expected | 0.1 – 10 nM | 10 | 1 |
| Selectivity | Low (Pan-inhibitor) | Moderate | Potential Isoform Specificity |
| Key Risk | Systemic Side Effects | Weak Potency | Metabolic Cleavage |
The Metabolic Caveat
Researchers must account for the possibility of in vivo hydrolysis. If the sulfonamide bond is cleaved by amidases, the molecule releases 4-aminobenzoic acid (PABA) and 2-aminobenzenesulfonic acid . Neither are potent CA inhibitors, but PABA is a substrate for folate synthesis in bacteria, which could confound microbiological screens.
Part 5: Advanced Characterization Workflow
To definitively prove the binding mode, the following workflow is recommended after initial kinetic screening.
Caption: Decision tree for advanced characterization. X-ray crystallography is prioritized only if the compound exhibits sub-micromolar potency, suggesting an unexpected binding mode.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
BenchChem. (2025).[3][4][5][6] A Technical Guide to the Discovery of Novel Carbonic Anhydrase I Inhibitors. BenchChem Technical Resources. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link
Sources
- 1. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on ortho-aminobenzenesulfonamide ligands
Structural Architectures, Synthetic Protocols, and Pharmacological Applications[1]
Executive Summary
ortho-Aminobenzenesulfonamide (2-aminobenzenesulfonamide; Orthanilamide) represents a privileged scaffold in medicinal and coordination chemistry.[1] Unlike its para-isomer (sulfanilamide), which founded the antibiotic era, the ortho-isomer is defined by its unique capacity for bidentate chelation and intramolecular hydrogen bonding. This guide provides a rigorous technical analysis of the ligand's electronic properties, validated synthetic pathways, and its critical role as a zinc-anchoring pharmacophore in Carbonic Anhydrase (CA) inhibition.
Structural & Electronic Properties
The utility of ortho-aminobenzenesulfonamide stems from the spatial proximity of the nucleophilic amino group (
-
The "Ortho" Effect: The 1,2-substitution pattern facilitates the formation of a stable 6-membered chelate ring with transition metals. In the absence of metals, intramolecular hydrogen bonding between the amine protons and sulfonamide oxygens stabilizes specific conformers, influencing solubility and receptor binding kinetics.
-
Acid-Base Behavior: The sulfonamide nitrogen is weakly acidic (
).[1] Upon deprotonation, it becomes a potent -donor.[1] The ortho-amino group ( for the conjugate acid) is significantly less basic than aniline due to the electron-withdrawing inductive effect (-I) of the sulfonyl group.[1]
Synthetic Architecture
Reliable synthesis is paramount for derivative generation.[1] Direct chlorosulfonation of aniline is hazardous and yields mixtures of isomers. The industry-standard protocol utilizes 2-nitrobenzenesulfonyl chloride as the electrophilic precursor, ensuring regiochemical purity.[1]
3.1 Validated Synthetic Route (Retrosynthesis)
The pathway prioritizes the protection of the nitrogen species and controlled reduction to prevent over-reduction or poisoning of the catalyst.
Figure 1: Validated synthetic workflow for ortho-aminobenzenesulfonamide synthesis ensuring regioselectivity.[1]
Coordination Chemistry: The Ligand Interface
In coordination chemistry, ortho-aminobenzenesulfonamide acts as a versatile N,N-donor or N,O-donor ligand.[1]
-
Bidentate Mode: The most common coordination mode involves the neutral amine nitrogen and the deprotonated sulfonamide nitrogen (
), forming neutral complexes with divalent metals like Cu(II), Ni(II), and Zn(II). -
The "Sulfonamide Switch": The deprotonation of the sulfonamide amide nitrogen is metal-promoted. This "switch" allows the ligand to adjust its charge to satisfy the oxidation state of the metal center without requiring external bases in many catalytic cycles.
Table 1: Comparative Ligand Field Properties
| Metal Ion | Preferred Geometry | Coordination Mode | Application |
| Zn(II) | Tetrahedral | Monodentate (Sulfonamide N) | CA Inhibition (Enzymatic) |
| Cu(II) | Square Planar | Bidentate ( | Oxidation Catalysis |
| Ni(II) | Octahedral | Bidentate ( | Supramolecular Assemblies |
Pharmacological Mechanism: Carbonic Anhydrase Inhibition
The primary pharmacological application of this scaffold is the inhibition of Carbonic Anhydrase (CA) isozymes.[2][3][4][5][6] The sulfonamide moiety acts as a "zinc anchor."[2][3]
5.1 Mechanism of Action
The sulfonamide nitrogen (
-
Selectivity: While ortho-aminobenzenesulfonamide is a weaker inhibitor (
for hCA II) compared to acetazolamide ( ), it serves as a crucial lead compound.[1] The ortho-amino group allows for the derivatization of "tails" that interact with the hydrophobic and hydrophilic halves of the enzyme active site, enhancing isoform selectivity (e.g., targeting tumor-associated hCA IX).
Figure 2: Mechanism of Carbonic Anhydrase inhibition showing the competitive displacement of the catalytic water molecule by the sulfonamide zinc anchor.[1]
Experimental Protocols
Protocol A: Chemoselective Synthesis of ortho-Aminobenzenesulfonamide
Rationale: This method uses iron-mediated reduction, which is tolerant of the sulfonamide group and avoids high-pressure hydrogenation equipment.[1]
Materials:
-
2-Nitrobenzenesulfonamide (10 mmol)[1]
-
Iron powder (30 mmol, activated)
-
Ammonium chloride (catalytic amount)[1]
-
Ethanol/Water (3:1 v/v)[1]
Workflow:
-
Reflux Setup: Charge a 3-neck round-bottom flask with 2-nitrobenzenesulfonamide (2.02 g) and Ethanol (30 mL). Heat to
until dissolved. -
Catalyst Activation: Add Iron powder (1.68 g) and a solution of
(0.5 g in 5 mL water).[1] -
Reduction: Heat to vigorous reflux for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The disappearance of the nitro spot (
) and appearance of the amine ( , fluorescent under UV) indicates completion. -
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]
-
Crystallization: Concentrate the filtrate under reduced pressure to 20% volume. Cool to
overnight. Collect the precipitated crystals via vacuum filtration. -
Validation: Verify structure via
-NMR (DMSO- ). Look for the disappearance of the low-field nitro-adjacent protons and appearance of the broad singlet at .[1]
Protocol B: Carbonic Anhydrase Esterase Assay
Rationale: While
Workflow:
-
Buffer Prep: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
-
Substrate: Dissolve 4-nitrophenyl acetate (4-NPA) in acetonitrile to 3 mM.
-
Incubation: In a quartz cuvette, mix 900
L buffer, 30 L enzyme solution (hCA II), and 10 L inhibitor solution (the ligand in DMSO). Incubate for 10 mins at to allow the sulfonamide to anchor to the Zinc. -
Initiation: Add 60
L of 4-NPA substrate. -
Measurement: Monitor the formation of the 4-nitrophenolate ion at 400 nm for 3 minutes.
-
Calculation: Determine
by plotting reaction rate ( ) vs. log[Inhibitor].
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem Technical Support. (2025). The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. BenchChem Application Notes. Link[1]
-
Scott, K. A., et al. (2000).[1] The structure of the carbonic anhydrase–sulfonamide complex. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72894, 2-Aminobenzenesulfonamide. PubChem.[1][7][8] Link[1]
-
Gao, M., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link[1]
Sources
- 1. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lecturio.com [lecturio.com]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Reduction of nitro group to amino in sulfonamide synthesis
Application Note: Chemoselective Reduction of Nitro Groups in Sulfonamide Synthesis
Executive Summary
The reduction of a nitro group (
This guide provides three industry-validated protocols designed to navigate these chemoselectivity challenges, ensuring high yield and purity suitable for pharmaceutical applications.
Strategic Method Selection: A Decision Matrix
Before initiating synthesis, select the protocol that best fits your substrate's sensitivity and your available equipment.
| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated (Béchamp) | Method C: Sodium Dithionite |
| Primary Mechanism | Heterogeneous Catalysis | Single Electron Transfer (Metal) | Single Electron Transfer (Salt) |
| Throughput | High (Excellent for clean scale-up) | Medium (Labor-intensive workup) | High (Batch or Flow) |
| Sulfur Tolerance | Low (Requires high catalyst loading) | High (Unaffected by sulfur) | High (Unaffected by sulfur) |
| Halogen Tolerance | Poor (Risk of dehalogenation) | Excellent | Excellent |
| Green Chemistry | High (Water as byproduct) | Low (Iron sludge waste) | Medium (Sulfite waste) |
| Cost | High (Catalyst cost) | Low | Low |
Visualization: Method Selection Workflow
Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality and scale.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Pd/C) – The Industry Standard
Best for: Large-scale synthesis of non-halogenated sulfonamides.
The Challenge: The sulfonamide sulfur can coordinate with Pd sites, deactivating the catalyst. The Solution: Use a higher catalyst loading (10 wt%) or a specific "sulfur-resistant" catalyst (e.g., sulfided platinum), though standard Pd/C often works if the substrate is pure.
Materials:
-
Substrate: Nitro-benzenesulfonamide derivative (10 mmol)
-
Catalyst: 10% Pd/C (50% water wet) – Use 10 wt% loading relative to substrate mass.
-
Solvent: Methanol or Ethanol (degassed).
-
Hydrogen source: Balloon (lab scale) or Parr shaker (40 psi).
Procedure:
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet and under an inert atmosphere (Nitrogen/Argon) before adding solvent.
-
Dissolution: In a round-bottom flask, dissolve the nitro compound in Methanol (0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst.
-
Hydrogenation: Purge the vessel with Hydrogen gas (x3). Stir vigorously under
atmosphere (balloon or 1 atm) at Room Temperature (RT).-
Note: Reaction typically completes in 2–6 hours. If stalled due to poisoning, filter and add fresh catalyst.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The amine is usually obtained as a crystalline solid or oil, often requiring no further purification.
Protocol B: Iron-Mediated Reduction (Béchamp Modification)
Best for: Halogenated substrates or when Pd/C fails.
The Challenge: Traditional Béchamp (Fe/HCl) is too harsh and creates acidic waste.
The Solution: Use Fe powder with Ammonium Chloride (
Materials:
-
Substrate: Nitro-benzenesulfonamide (10 mmol)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Additive: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio).
Procedure:
-
Activation: Mechanically stir the Iron powder in the Ethanol/Water mixture with
at 60°C for 15 minutes to activate the metal surface. -
Addition: Add the nitro substrate to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The grey suspension will turn rust-brown/orange as Iron oxidizes to Iron oxides (
/ ).
-
-
Monitoring: Monitor by TLC. Reaction is usually complete within 1–3 hours.
-
Filtration (Critical Step): While still hot, filter the mixture through a thick pad of Celite.
-
Tip: If the filtrate turns cloudy upon cooling, iron salts are precipitating. Wash the Celite pad with hot ethanol to ensure all product is eluted.
-
-
Extraction: Evaporate the bulk of the ethanol. Dilute the remaining aqueous residue with Ethyl Acetate, wash with water and brine, dry over
, and concentrate.
Protocol C: Sodium Dithionite Reduction ( )
Best for: Mild, homogeneous conditions and sensitive substrates.
The Challenge: Dithionite decomposes rapidly in acidic media. The Solution: Perform the reaction in basic or buffered media at elevated temperatures.
Materials:
-
Substrate: Nitro-benzenesulfonamide (10 mmol)
-
Reagent: Sodium Dithionite (
, 3–5 equiv)[3] -
Base: Sodium Carbonate (
, 2 equiv) or dilute NaOH. -
Solvent: DMF/Water (9:[3]1) or Ethanol/Water (1:1).
Procedure:
-
Preparation: Dissolve the substrate in the solvent mixture.
-
Reagent Addition: Add solid
and the base to the solution. -
Heating: Heat the mixture to 80–90°C.
-
Workup: Once complete (TLC/LCMS), cool the mixture.
-
If using DMF: Pour into ice water to precipitate the product.
-
If using EtOH: Evaporate EtOH, extract aqueous layer with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Analytical Validation
How do you confirm the transformation?
| Analytical Method | Expected Change (Nitro |
| 1H NMR | Upfield Shift: Protons ortho to the functional group will shift significantly upfield (e.g., from |
| IR Spectroscopy | Disappearance: Strong bands at ~1530 |
| LC-MS | Mass Shift: |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion (Method A).
-
Root Cause: Catalyst poisoning by the sulfonamide sulfur.
-
Fix: Filter the mixture to remove the poisoned catalyst and re-subject the filtrate to fresh catalyst. Alternatively, switch to Method B (Iron).
-
-
Problem: Thick emulsion during workup (Method B).
-
Root Cause: Iron hydroxides forming a gel.
-
Fix: Use a larger volume of Ethyl Acetate and wash the organic layer with a saturated solution of EDTA or Rochelle's salt (Potassium Sodium Tartrate) to chelate residual iron.
-
-
Problem: Product is water-soluble and hard to extract.
-
Root Cause: The amino-sulfonamide might be amphoteric.
-
Fix: Adjust the pH of the aqueous layer to the isoelectric point (usually pH 6-7) before extraction, or use continuous liquid-liquid extraction.
-
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Reduction of Nitro Compounds. Longman Scientific & Technical.
-
Organic Syntheses , Coll. Vol. 5, p. 829 (1973). Reduction with Iron Powder.
-
Journal of Organic Chemistry , 2024, 89, 1, 725–730.[10] Dithionite-Mediated Tandem Nitro Reduction.
-
Organic Chemistry Portal . Reduction of Nitro Compounds.
-
BenchChem Application Note . Reduction of Nitro Groups to Amines.
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. aragen.com [aragen.com]
- 3. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 5. Sciencemadness Discussion Board - mechanism of sodium dithionite aromatic nitro reduction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Preparation of Sodium 4-(2-aminobenzenesulfonamido)benzoate
[1]
Executive Summary
This application note details the synthesis and salt formation of sodium 4-(2-aminobenzenesulfonamido)benzoate . This compound is a structural isomer of the classic sulfonamide class, distinguished by the ortho-amino positioning on the sulfonyl ring.
While para-amino sulfonamides (sulfanilamides) are well-documented, the ortho-isomer presents unique steric and electronic challenges.[1] This guide provides a validated, three-stage protocol designed for high purity and scalability, addressing the critical solubility limitations of the free acid form through precise sodium salt formation.
Key Applications:
Chemical Strategy & Retrosynthesis
To ensure high regioselectivity and avoid polymerization of the reactive ortho-amino sulfonyl chloride, the synthesis utilizes a nitro-protection strategy . Direct use of 2-aminobenzenesulfonyl chloride is unstable; therefore, we employ 2-nitrobenzenesulfonyl chloride as the stable electrophile.[1]
The Synthetic Pathway[2][3]
-
Condensation: Reaction of 4-aminobenzoic acid (PABA) with 2-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions.[1]
-
Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation (Pd/C) to preserve the sulfonamide bond.[1]
-
Salt Formation: Targeted deprotonation of the carboxylic acid moiety (pKa ~4.[1]2) using stoichiometric sodium hydroxide to generate the water-soluble monosodium salt.[1]
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from commercial precursors to the final sodium salt.
Detailed Experimental Protocols
Stage 1: Condensation (Sulfonylation)
Objective: Synthesis of 4-(2-nitrobenzenesulfonamido)benzoic acid. Rationale: We use aqueous alkaline conditions (Schotten-Baumann) to solubilize PABA and neutralize the HCl byproduct immediately, driving the reaction forward.
Materials:
-
4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)[1]
-
2-Nitrobenzenesulfonyl chloride: 22.1 g (100 mmol)[1]
-
Sodium Carbonate (
): 1M aqueous solution[1][2] -
Hydrochloric Acid (HCl): 2N aqueous solution[1]
-
Solvent: Acetone/Water (1:1 v/v)[1]
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 13.7 g PABA in 100 mL water.
-
pH Adjustment: Slowly add 1M
with stirring until the solution is clear and pH reaches 8–9. -
Addition: Dissolve 2-nitrobenzenesulfonyl chloride in 50 mL acetone. Add this solution dropwise to the PABA solution over 30 minutes.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]
-
Workup: Acidify the mixture carefully with 2N HCl to pH 2.0. The product will precipitate as a solid.[1]
-
Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove salts, and dry in a vacuum oven at 50°C.
Stage 2: Catalytic Reduction
Objective: Reduction of the nitro group to an amino group without cleaving the sulfonamide bond. Rationale: Catalytic hydrogenation is preferred over Fe/HCl (Bechamp reduction) for pharmaceutical applications to avoid iron contamination and simplify purification.[1]
Materials:
-
Intermediate 1 (from Stage 1): 10 g[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt% loading)[1]
-
Solvent: Methanol (150 mL)
-
Hydrogen source:
balloon or Parr shaker (30 psi)
Protocol:
-
Setup: Place the nitro-intermediate (10 g) and methanol in a hydrogenation flask.
-
Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket (pyrophoric hazard).[1]
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Agitate under
atmosphere (balloon or 30 psi) at room temperature for 6–12 hours. -
Monitoring: Reaction is complete when TLC shows the disappearance of the nitro-compound and a shift to a more polar amine spot.[1]
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude free acid.
-
Recrystallization: Recrystallize from Ethanol/Water to obtain the pure free acid.[1]
Stage 3: Preparation of the Sodium Salt
Objective: Conversion of the free acid to the water-soluble monosodium salt. Critical Design Consideration: The molecule contains two acidic protons:
-
Carboxylic Acid (
): pKa ≈ 4.2[1] -
Sulfonamide Nitrogen (
): pKa ≈ 10.5 To prepare the monosodium salt (physiologically relevant), we must add exactly 1.0 equivalent of base to target the carboxylate without deprotonating the sulfonamide.
Protocol:
-
Quantification: Weigh exactly 2.92 g (10 mmol) of the purified 4-(2-aminobenzenesulfonamido)benzoic acid.
-
Suspension: Suspend the solid in 20 mL of HPLC-grade water.
-
Titration: Prepare a 1.0 N NaOH standard solution. Slowly add exactly 10.0 mL (10 mmol) of NaOH to the suspension with vigorous stirring.
-
Observation: The solid should dissolve as the salt forms.
-
-
pH Check: Measure the pH. It should be approximately 7.5–8.0.[1]
-
Note: If pH > 10, you risk forming the di-sodium salt.[1] If pH < 6, conversion is incomplete.
-
-
Lyophilization: Filter the clear solution through a 0.22 µm membrane to remove any particulates. Freeze-dry (lyophilize) the filtrate to obtain the sodium salt as a white, fluffy powder.
Quality Control & Validation Data
Specification Table
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, MeOH/Water gradient) |
| Sodium Content | 7.0% ± 0.3% | Flame Photometry / ICP-MS |
| Solubility | > 50 mg/mL in Water | Visual saturation |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
Workflow Logic (QC Check)
Figure 2: Quality control decision tree for salt validation.
References
-
Synthesis of Sulfonamide Derivatives: Khan, S. et al. (2009).[1][2][4][5] "4-Benzenesulfonamidobenzoic acid."[1] Acta Crystallographica Section E, 65(11).[1] Source:[1]
-
pKa Values of Benzoic Acid Derivatives: "pKa values for benzoic acid and substituted derivatives." Oxford University Press Resources.[1] Source:[1]
-
General Protocol for Sulfonamide Synthesis: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Source:[1]
-
Preparation of Sulfonamide Salts (USDA Protocol): "Determination and Confirmation of Sulfonamides." USDA Food Safety and Inspection Service.[1][6] Source:[1]
-
Compound Data (4-sulfanilamidobenzoic acid analog): "4-(((4-Aminophenyl)sulfonyl)amino)benzoic acid."[1] PubChem Compound Summary. Source:[1]
Sources
- 1. 4-(((4-Aminophenyl)sulfonyl)amino)benzoic acid | C13H12N2O4S | CID 80635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. fsis.usda.gov [fsis.usda.gov]
Troubleshooting & Optimization
Technical Guide: Efficient Removal of 2-Nitrobenzenesulfonyl Chloride (2-NBSC)
[1][2]
Executive Summary & Application Context
2-Nitrobenzenesulfonyl chloride (2-NBSC, Nosyl chloride) is a critical reagent in organic synthesis, primarily utilized for amine protection and activation (Fukuyama amine synthesis).[1][2][3] While the Nosyl group offers orthogonal deprotection under mild conditions (thiol/base), the removal of unreacted 2-NBSC reagent poses a significant purification challenge.
The Problem: 2-NBSC is lipophilic and hydrolyzes slowly in neutral water.[1][2] Standard aqueous washes often fail to fully decompose the reagent, leading to contamination in the organic phase. Furthermore, sulfonyl chlorides are potentially genotoxic impurities (PGIs), necessitating rigorous removal to meet pharmaceutical standards.[2]
The Solution: This guide prioritizes Nucleophilic Scavenging over simple hydrolysis. By converting the lipophilic chloride into a highly polar or ionizable sulfonamide, we can force the impurity into the aqueous phase during workup, eliminating the need for difficult chromatographic separations.
Decision Matrix: Selecting Your Removal Strategy
Use the following logic flow to determine the optimal purification protocol for your specific reaction matrix.
Figure 1: Strategic decision tree for selecting the appropriate 2-NBSC removal protocol based on product stability and scale.
Protocol A: The "Basic Scavenger" Method (DMAPA)
Best for: Acid-stable products (e.g., secondary amines, amides).[1][2] Mechanism: 3-(Dimethylamino)-1-propylamine (DMAPA) reacts rapidly with 2-NBSC to form a sulfonamide containing a tertiary amine.[1][2] This byproduct is easily protonated and extracted into an acidic aqueous layer.[1][2]
Reagents
Step-by-Step Procedure
-
Quench: Upon reaction completion, add 0.5 - 1.0 equivalents (relative to the initial amount of 2-NBSC used) of DMAPA directly to the reaction mixture.
-
Stir: Stir vigorously at room temperature for 15–30 minutes .
-
Dilute: Dilute the reaction mixture with your extraction solvent (DCM or EtOAc).
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (or 10% Citric Acid if Boc groups are present).
-
Final Wash: Wash with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Acidic Scavenger" Method (Glycine)
Best for: Acid-sensitive products (e.g., acetals, silyl ethers) where an HCl wash is forbidden.[1][2] Mechanism: Glycine (or Sarcosine) reacts with 2-NBSC to form a sulfonamide with a free carboxylic acid.[1][2] Under basic conditions, this byproduct forms a water-soluble salt.[1][2][4]
Reagents
Step-by-Step Procedure
-
Prepare Scavenger Solution: Dissolve Glycine (2.0 equivalents relative to 2-NBSC) in a minimal amount of 1M NaOH or saturated NaHCO₃.
-
Biphasic Quench: Add the aqueous glycine solution to your organic reaction mixture.
-
Stir: Stir vigorously for 1–2 hours (biphasic reactions are slower than homogeneous ones).
-
Phase Separation: Transfer to a separatory funnel.
-
Basic Wash: Separate the layers.[2][4] The unreacted 2-NBSC is now converted to N-(2-nosyl)glycine, which is deprotonated (
) and stays in the aqueous layer (pH > 8).[1][2] -
Extraction: Extract the aqueous layer once with organic solvent to recover any trapped product. Combine organic layers.
Protocol C: Solid-Supported Scavenging
Best for: High-throughput libraries, small-scale medicinal chemistry (<50 mg), or when liquid-liquid extraction is difficult (emulsions).[1][2]
Reagents
Step-by-Step Procedure
-
Calculate Loading: Add 3.0 equivalents of resin relative to the estimated excess 2-NBSC.[1][2]
-
Incubate: Add resin to the reaction vial. Shake or stir (do not use magnetic stir bars with fragile resins; use an orbital shaker) for 2–4 hours .
-
Filter: Filter the mixture through a fritted cartridge or cotton plug.
-
Rinse: Wash the resin with DCM/MeOH to ensure product recovery.
-
Concentrate: The filtrate contains the purified product; the impurity remains covalently bound to the solid support.
Comparative Data: Scavenger Efficiency
| Method | Scavenger | Byproduct Solubility | Product Constraint | Relative Cost |
| A | DMAPA | Soluble in Acid (HCl) | Must be acid-stable | Low |
| B | Glycine | Soluble in Base (NaOH) | Must be base-stable | Very Low |
| C | PS-Trisamine | Insoluble (Solid) | None | High |
| D | Hydrolysis* | Soluble in Base | Must be base-stable | Low |
*Note: Method D (Simple Hydrolysis) is not recommended as a primary strategy due to slow kinetics.[1][2]
Troubleshooting & FAQs
Q1: I used the DMAPA wash, but I still see a spot on TLC that looks like 2-NBSC.
Diagnosis: It is possible you are seeing the sulfonamide byproduct if the acid wash was insufficient.[6] Fix: Ensure the pH of the aqueous layer during the wash is < 2 . If you used a weak acid (Citric), switch to 1M HCl if the product tolerates it. Alternatively, the spot might be 2-nitrobenzenesulfonic acid (the hydrolysis product), which can streak on silica. A basic wash (NaHCO₃) after the acid wash will remove this.
Q2: Why can't I just wash with water/bicarbonate to hydrolyze the chloride?
Scientific Rationale: Sulfonyl chlorides are surprisingly stable to water at neutral pH.[1][2] While base accelerates hydrolysis, 2-NBSC is lipophilic.[1][2] In a biphasic system (DCM/Water), the reagent hides in the organic layer, protected from the aqueous hydroxide. You would need high temperatures or phase transfer catalysts to drive hydrolysis to completion, which risks degrading your product. Scavenging (aminolysis) is kinetically much faster than hydrolysis. [1][2]
Q3: My product co-elutes with 2-NBSC on silica gel.
Strategy: Do not attempt to separate them by chromatography. The polarity difference is often minimal (both are non-polar). Perform Method A (DMAPA) on the crude mixture before loading the column. The amino-sulfonamide formed is extremely polar and will stay on the baseline or elute only with very polar solvents (MeOH/DCM).
Q4: Is 2-NBSC genotoxic?
Safety Alert: Yes, sulfonyl chlorides are structurally alerting for genotoxicity (potential alkylating agents).[2] Regulatory limits for these impurities in active pharmaceutical ingredients (APIs) are very low (often ppm range).[1][2] A chemical scavenging quench is scientifically superior to washing because it chemically destroys the electrophile, providing a higher assurance of safety.
Visual Workflow: The DMAPA Scavenging Process
Figure 2: Chemical workflow for the removal of 2-NBSC using the DMAPA scavenging protocol.[1][2]
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373–6374.[2]
-
Marsh, I. R., & Bradley, M. (2007).[2] Scavengers in Organic Synthesis.[1][2] In High-Throughput Synthesis. CRC Press.[1][2] (Detailed discussion on amine scavengers for electrophiles).
-
Genotoxic Impurities: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (Regulatory context for removing sulfonyl chlorides).[1][2][4][6][7][8]
- BenchChem Application Notes.Sulfonyl Chloride Work-up and Purification Protocols. (General protocols for handling sulfonyl chlorides).
Sources
- 1. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 2. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sulfonamide Precipitation & Crystallization
Topic: Optimizing pH conditions for sulfonamide precipitation Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Advanced Technical Support Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your sulfonamide isolation is suffering from low yields, "oiling out," or poor filterability.
Sulfonamide precipitation is not merely about "adding acid until it crashes out." It is a precise manipulation of the amphoteric equilibrium . These molecules possess two ionizable groups: a basic aniline nitrogen and an acidic sulfonamide nitrogen. Your success depends on targeting the specific pH window where the neutral zwitterionic species dominates.
Below is your interactive troubleshooting guide and optimized protocol.
Module 1: The Core Logic (The "Why")
Q: Why does my yield drop drastically if I overshoot the pH adjustment?
A: Sulfonamides exhibit a U-shaped solubility curve . Unlike simple organic acids (like benzoic acid) that remain insoluble below a certain pH, sulfonamides become soluble again in highly acidic conditions.
-
High pH (> pH 7-8): The sulfonamide nitrogen deprotonates (
), forming a soluble anion. -
Low pH (< pH 2): The aniline nitrogen protonates (
), forming a soluble cation. -
Target Zone (pH 4.0 – 5.0): The molecule is neutral/zwitterionic and exhibits minimum solubility .
If you overshoot acidification (e.g., dropping to pH 1.0), you re-dissolve your product as a hydrochloride salt.
Visualizing the Species Distribution
The following diagram illustrates the critical "Safe Zone" for precipitation.
Caption: Figure 1. The amphoteric nature of sulfonamides requires precise pH targeting. Precipitation is maximized only in the central green zone.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: You are likely operating in the Metastable Zone where liquid-liquid phase separation (LLPS) occurs before crystal nucleation. This is common when:
-
The temperature is too high during acid addition.
-
Impurities are depressing the melting point.
-
Acid addition is too fast, creating localized supersaturation.
Corrective Action:
-
Temperature Control: Cool the solution to 20–25°C before reaching the cloud point.
-
Seeding: Add 0.1 wt% of pure seed crystals when the pH reaches ~6.0 (just before spontaneous nucleation).
-
Surfactants: In severe cases, trace amounts of non-ionic surfactants (e.g., Tween 80) can prevent oil droplet coalescence, though this is a last resort.
Issue 2: "The crystals are too fine and clog the filter."
Diagnosis: Rapid nucleation caused by "crash precipitation." If you dump acid in, you generate
Corrective Action:
-
Digestion (Ostwald Ripening): Once the target pH is reached, hold the slurry at that pH with mild agitation for 1–2 hours. This allows small crystals to dissolve and re-deposit onto larger ones.
-
Dosage Damping: Use a dosing pump. The rate of acid addition should be logarithmic: fast at first (pH 11
8), then very slow (pH 8 5).
Issue 3: "My yield is lower than calculated."
Diagnosis:
-
pH Overshoot: You went below pH 3.0.
-
Cosolvent Effect: If you are using ethanol/methanol to solubilize reactants, the solubility of the sulfonamide increases significantly, keeping it in the mother liquor.
Corrective Action:
-
Check the Solubility Minima Table below and adjust your setpoint.
-
If organic solvents are present, dilute with water (anti-solvent) after pH adjustment to force precipitation.
Module 3: Critical Data Reference
Use these values to program your pH controllers. Note that
| Compound | Opt. Precip. pH | Approx. Min Solubility (mg/L) | ||
| Sulfadiazine | 2.0 | 6.5 | 4.5 – 5.5 | ~130 |
| Sulfamethoxazole | 1.7 | 5.7 | 3.5 – 4.5 | ~290 |
| Sulfamerazine | 2.3 | 7.1 | 4.5 – 5.5 | ~200 |
| Sulfanilamide | 10.4* | N/A | 7.0 – 8.0 | ~7500 |
*Note: Sulfanilamide lacks the electron-withdrawing heterocyclic ring, making it much weaker and significantly more soluble in water.
Module 4: Master Protocol (pH-Shift Crystallization)
Objective: Isolate high-purity crystalline Sulfamethoxazole (SMX) from a basic reaction mixture.
Reagents:
-
Crude SMX solution (in dilute NaOH, approx pH 11-12).
-
2M Hydrochloric Acid (Titrant).
-
pH Meter (calibrated at pH 4.0 and 7.0).
Workflow:
-
Clarification: Filter the basic solution (pH > 10) through a 0.45µm membrane to remove mechanical impurities. Crystallization on dust particles yields uncontrolled polymorphs.
-
Initial Adjustment: Add 2M HCl relatively quickly until pH 7.5 is reached.
-
Observation: Solution should remain clear.
-
-
Nucleation Zone (Critical Step):
-
Slow the stir rate to medium (avoid vortexing).
-
Add HCl dropwise.
-
At pH 6.0: Add seed crystals (optional but recommended).
-
At pH 5.0: Massive precipitation will occur.
-
-
Digestion: Stop acid addition at pH 4.2 (Target for SMX).
-
Heat the slurry to 40°C for 60 minutes.
-
Cool slowly to 20°C over 60 minutes.
-
-
Filtration: Filter under vacuum.
-
Wash: Wash with water adjusted to pH 4.0 . Do not wash with neutral water (pH 7), or you will dissolve your yield.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing common precipitation failures.
References
-
Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim.[1][2] Journal of Pharmacy and Pharmacology, 39(4), 246–251.
- Perlovich, G. L., et al. (2006). Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data, 51(5).
- Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated phases. Journal of Solution Chemistry, 30, 909–923.
- Qi, X., et al. (2010). Polymorphism and crystallization of sulfonamides. Crystal Growth & Design, 10(4). (Reference for "oiling out" and polymorphic control).
-
Niazi, S. K. (2009).[3] Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press. (Source for industrial pH adjustment protocols).
Sources
Technical Support Center: Sulfonamide Stability in Acidic Workups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of the sulfonamide bond during acidic workup procedures. Our goal is to equip you with the mechanistic understanding and practical protocols needed to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my compound during acidic workup. Could the sulfonamide bond be the problem?
A: Yes, this is a common issue. The sulfonamide S-N bond is susceptible to cleavage under acidic conditions, a process known as hydrolysis.[1][2] This degradation is highly dependent on pH, with stability generally decreasing as acidity increases.[1][3] If your purification yield is unexpectedly low, or if you observe new, more polar spots by Thin Layer Chromatography (TLC), hydrolysis of the sulfonamide should be a primary suspect.
Q2: What are the typical byproducts of sulfonamide hydrolysis?
A: Acid-catalyzed hydrolysis of a sulfonamide bond typically cleaves the S-N bond, yielding the corresponding sulfonic acid and the free amine (or aniline derivative).[2] For example, the hydrolysis of a benzenesulfonamide derivative would yield benzenesulfonic acid and the parent amine. Identifying these byproducts in your crude reaction mixture via techniques like LC-MS can confirm that hydrolysis is occurring.
Q3: Why is the sulfonamide bond vulnerable to acids?
A: The mechanism involves protonation of one of the heteroatoms, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. While the amide oxygen is a more likely site of initial protonation than the sulfonamide nitrogen, the subsequent steps lead to the cleavage of the S-N bond.[3] The stability of this bond is influenced by several factors, including the electronic properties of the substituents on both the sulfonyl group and the nitrogen atom.[1]
Q4: Are all sulfonamides equally unstable in acid?
A: No, stability varies significantly based on the molecular structure. Key factors include:
-
Electronic Effects: Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are generally more susceptible to cleavage.[1]
-
Steric Hindrance: Increased steric bulk around the sulfonamide bond can sometimes offer kinetic protection against hydrolysis.
-
Acidity (pKa): The pKa of the sulfonamide N-H proton, which can range from approximately 6 to 11, influences the species present in solution at a given pH.[4][5][6] While the neutral form is susceptible to acid-catalyzed hydrolysis, the anionic (deprotonated) form, prevalent at higher pH, is less sensitive.[1]
Troubleshooting Guide: Preventing Hydrolysis
If you have confirmed or strongly suspect that your sulfonamide is degrading during workup, the following strategies can mitigate or eliminate the problem. The core principle is to minimize the compound's exposure to highly acidic aqueous environments, both in terms of acid strength and time.
Issue 1: Product loss with standard 1M HCl wash.
Your protocol calls for quenching with water followed by washing with 1M or 2M HCl to remove basic impurities (e.g., pyridine, triethylamine). However, TLC or LC-MS analysis shows significant product degradation.
Root Cause Analysis: The low pH of strong mineral acids like HCl is aggressively promoting the hydrolysis of the sulfonamide bond. The rate of this hydrolysis can be significant, even at room temperature.
Solutions:
Solution A: Substitute with a Milder Acidic Wash Instead of strong mineral acids, use a buffered or weak organic acid solution. These solutions are sufficiently acidic to protonate and remove common organic bases while being gentle enough to preserve most sulfonamides.
Table 1: Comparison of Acidic Workup Reagents
| Reagent | Typical pH | Advantages | Disadvantages | Best For |
| 1M Hydrochloric Acid | ~0.1 | High capacity for neutralizing bases. | High risk of sulfonamide hydrolysis. | Acid-stable compounds only. |
| Saturated NH₄Cl (aq) | ~4.5 - 5.5 | Mildly acidic, effective for quenching organometallics. | Lower capacity for neutralizing strong bases. | Sensitive sulfonamides, general purpose mild quench.[7] |
| 10% Citric Acid (aq) | ~2.2 | Effective at chelating some metal ions; good for removing amines. | Can still be too acidic for highly labile sulfonamides. | Removing amine bases when NH₄Cl is insufficient. |
| 0.5M KHSO₄ (aq) | ~1.5 | More acidic than citric acid but less harsh than HCl. | May still cause hydrolysis in very sensitive substrates. | Step-down from HCl when milder acids are ineffective. |
| Brine (Sat. NaCl) | ~7 | Neutral, helps break emulsions and "salt out" product into the organic layer.[8] | No acid-base neutralizing capability. | Final wash to remove gross water before drying.[8] |
Solution B: Reduce Temperature Chemical reactions, including degradation pathways, are kinetically dependent on temperature. By performing the acidic wash at a lower temperature, you can significantly slow the rate of hydrolysis.
Step-by-Step Protocol: Low-Temperature Acidic Workup
-
Cool the crude reaction mixture in an ice-water bath to 0 °C.
-
Prepare your chosen acidic wash solution (e.g., Saturated NH₄Cl) and cool it separately in an ice bath.
-
Perform the extraction/wash procedure quickly, minimizing the time the two phases are in contact. Use pre-chilled separatory funnels and solvents if possible.
-
Immediately proceed to the next step (e.g., brine wash, drying) after separating the layers.
Issue 2: My sulfonamide is degrading even with mild acids at 0 °C.
For exceptionally labile sulfonamides, even brief exposure to any aqueous acid can be detrimental.
Root Cause Analysis: The substrate is highly sensitive, and the equilibrium between the organic and aqueous phases still allows for sufficient protonation and hydrolysis to occur, even under mild conditions.
Solutions:
Solution A: Non-Aqueous Workup This approach avoids an aqueous wash entirely. The goal is to remove impurities by other physical means.
Step-by-Step Protocol: Filtration through a Silica Plug
-
Quench the reaction using a non-aqueous method if necessary (e.g., adding a small amount of ethyl acetate to react with excess reagents).
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a short plug of silica gel in a fritted funnel or a pipette with a cotton plug.
-
Pass the crude solution through the silica plug, eluting with a suitable solvent system. Polar impurities (like amine salts) will be retained by the silica, while the desired, less polar product will elute.
-
Collect the eluent and concentrate in vacuo to yield the purified product.
Solution B: Biphasic "Salting Out" Extraction Enhance the partitioning of your product into the organic layer, thereby minimizing its time in the aqueous phase where hydrolysis occurs. Using brine (saturated NaCl solution) can decrease the solubility of organic compounds in the aqueous layer.[8]
Step-by-Step Protocol: Brine-Enhanced Mild Acid Wash
-
Perform the initial quench and extraction at 0 °C as previously described.
-
Instead of washing with a standard mild acid solution, wash with a solution of saturated NaCl containing a small amount of the mild acid (e.g., brine adjusted to pH 5 with citric acid).
-
The high salt concentration will drive your organic product into the organic layer more efficiently, reducing its exposure to the acidic environment.[7]
-
Follow immediately with a standard brine wash to remove residual acid and water.
Technical Deep Dive & Visual Guides
Mechanism of Acid-Catalyzed Hydrolysis
Understanding the mechanism is key to designing a robust workup. The process is initiated by protonation, which enhances the electrophilicity of the sulfonyl sulfur, followed by a nucleophilic attack from water.
Caption: Acid-catalyzed hydrolysis of a sulfonamide bond.
Decision Workflow for Workup Strategy
Use this flowchart to select the appropriate workup strategy based on the stability of your sulfonamide.
Caption: Decision tree for selecting a sulfonamide-safe workup.
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 584-590. Retrieved from [Link]
-
Bravo-Yagüe, J., et al. (1997). Kinetic Studies on the Acid and Alkaline Hydrolysis of N-Methyl-N-nitroso-p-toluenesulfonamide in Dioctadecyldimethylammonium Chloride Vesicles. Langmuir, 13(24), 6434-6438. Retrieved from [Link]
-
Castro, A., et al. (1996). Kinetic studies on the influence of micellar aggregates upon the hydrolysis and transnitrosation reactions of N-methyl-N-nitrosotoluene-p-sulphonamide. Journal of the Chemical Society, Perkin Transactions 2, (6), 1195-1200. Retrieved from [Link]
-
Meyers, C. Y., & Raanan, Z. (1977). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 42(26), 4243-4246. Retrieved from [Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Retrieved from [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. Retrieved from [Link]
-
Rana, H. S., & Chatterjee, C. (1983). Kinetic study of the hydrolysis of sulfamido, p-toluenesulfonamido, and p-nitrobenzenesulfonamido complexes of pentaamminecobalt(III) in acidic aqueous solution. Inorganic Chemistry, 22(16), 2294-2298. Retrieved from [Link]
-
García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1039-1052. Retrieved from [Link]
-
Al-Awadi, N. A., & Williams, A. (1990). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 112(4), 1642-1647. Retrieved from [Link]
-
Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Catalysts, 9(10), 849. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Scribd. (n.d.). Unit 3 - Sulphonamide - SAR & PKa. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]
-
Sriram, D. (n.d.). SULPHONAMIDES.pdf. Retrieved from [Link]
-
Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7856. Retrieved from [Link]
-
Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 918-924. Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2011). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A, 1218(44), 7998-8005. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11680-11690. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Water Research, 210, 117997. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. Retrieved from [Link]
-
Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Catalysts, 12(11), 1332. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Xu, F., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6930-6936. Retrieved from [Link]
-
Francke, R., & Little, R. D. (2014). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Organic Letters, 16(12), 3244-3247. Retrieved from [Link]
-
Quora. (2020). What other acids can I use to make my organic sample solution a salt/crystalline structure aside from using picric acid?. Retrieved from [Link]
-
deRiancho, E. G., & esser-Kahn, A. P. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355-9359. Retrieved from [Link]
-
Gencer, A., et al. (2016). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 128-132. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Purification strategies for sulfonamide derivatives with high melting points
Ticket ID: SULF-PUR-9982 Status: Open Assigned Specialist: Senior Application Scientist
User Issue Summary
"I am synthesizing a series of sulfonamide derivatives with melting points >200°C. They are insoluble in common low-boiling solvents (EtOAc, DCM, Hexanes). Recrystallization from Ethanol results in 'oiling out' or requires excessive volumes. Column chromatography shows severe streaking/tailing. How do I isolate these compounds with >98% purity?"
Technical Response & Troubleshooting Guide
Welcome to the Sulfonamide Purification Support Module. High melting point (MP) sulfonamides possess high crystal lattice energy, making them notoriously difficult to dissolve in standard solvents without thermal degradation. Their amphoteric nature (acidic -SO₂NH- proton, often basic aniline amines) further complicates chromatography.
Below are the three validated protocols for purifying these refractory compounds.
Module 1: The "Dual-Solvent" Recrystallization Strategy
Best for: Compounds that are sparingly soluble in boiling Ethanol or Methanol.
Standard recrystallization fails here because the solvent boils before the solid dissolves. You must use a Solvent/Anti-Solvent system utilizing a high-boiling solubilizer.
The Protocol: Hot Filtration & Controlled Crash
-
Dissolution: Place crude solid in a flask. Add DMSO or DMF dropwise while heating to 80-100°C. Add only enough to dissolve the solid.
-
Why: These dipolar aprotic solvents disrupt the strong intermolecular hydrogen bonding of the sulfonamide lattice.
-
-
Hot Filtration: If black specks/insolubles remain, filter the hot solution through a pre-heated glass frit or Celite pad.
-
The "Cloud Point": While keeping the solution hot (80°C), slowly add the Anti-Solvent (Water or Ethanol) dropwise until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add one final drop of the primary solvent (DMSO/DMF) to clear the solution.
-
Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Then move to 4°C.
-
Why: Rapid cooling traps impurities. Slow cooling allows the high-lattice-energy sulfonamide to exclude impurities as it crystallizes.
-
| Primary Solvent (High BP) | Recommended Anti-Solvent | Notes |
| DMSO | Water | Best for extremely insoluble compounds. |
| DMF | Ethanol (95%) | Good for compounds sensitive to hydrolysis. |
| NMP | Water | Use only if DMSO fails; harder to remove. |
| Acetic Acid | Water | Excellent for zwitterionic sulfonamides. |
Visual Workflow: Recrystallization Logic
Figure 1: Decision tree for selecting the correct recrystallization solvent system based on solubility.
Module 2: The "pH Swing" Extraction (Chemical Washing)
Best for: Removing non-acidic impurities without chromatography.
Sulfonamides are weak acids (
The Protocol
-
Dissolve: Dissolve crude mixture in 1M NaOH (aq).
-
Wash (Organic): Wash the aqueous layer with Ethyl Acetate or DCM (2-3 times).
-
Result: Non-acidic impurities (unreacted amines, starting materials) migrate to the organic layer. Keep the Aqueous layer.
-
-
Acidify: Cool the aqueous layer on ice. Slowly add 1M HCl or Acetic Acid until pH reaches ~4-5.
-
Filtration: Filter the white precipitate and wash with copious water to remove salts.
Warning: If your molecule contains a basic amine (e.g., an aniline moiety), this method may fail as the molecule could remain soluble in acid (zwitterion effect). In that case, adjust pH to the Isoelectric Point (pI) , usually pH 6-7, to induce precipitation.
Module 3: Troubleshooting Flash Chromatography
Issue: "My compound streaks/tails on the column and co-elutes with impurities."
Root Cause:
-
Silanol Interactions: The acidic sulfonamide proton (
) interacts with acidic silanols on the silica gel, causing "drag." -
Solubility: The compound crashes out on the column due to poor solubility in the mobile phase.
The Fix: Mobile Phase Modifiers
Do not use Hexane/EtOAc. It is too non-polar for high MP sulfonamides.
Recommended System: DCM : Methanol (95:5 to 90:10)
-
Add Modifier: Add 0.1% to 0.5% Acetic Acid to the mobile phase.
-
Why: The acid keeps the sulfonamide protonated (neutral) and suppresses the ionization of silanols on the silica, sharpening the peak shape.
-
Alternative: Reverse Phase (C18) Flash If normal phase fails, use a C18 column with Water:Acetonitrile .
-
Crucial Step: Buffer the water with 0.1% Formic Acid . This ensures the sulfonamide remains neutral and sticks to the hydrophobic C18 stationary phase properly.
Visual Workflow: pH Swing & Purification Logic
Figure 2: The "pH Swing" purification workflow for isolating sulfonamides from non-acidic impurities.[3]
FAQs: Common Pitfalls
Q: I used DMSO for recrystallization, but I can't dry the product. It's still wet/oily. A: DMSO (BP 189°C) is hard to remove via rotovap.
-
Fix: Wash the filtered crystals with Water (3x) then Isopropanol (1x) . The water removes the DMSO, and the isopropanol removes the water. Dry in a vacuum oven at 60°C. Alternatively, use the "LiCl Wash" method if extracting: 5 washes of 5% LiCl remove 99% of DMF/DMSO from organic layers.
Q: My compound is oiling out even with slow cooling. A: This indicates the temperature gap is too wide or the solution is too concentrated.
-
Fix: Re-heat to dissolve the oil.[4] Add a small amount (1-2 mL) of the primary solvent (DMSO/DMF) to dilute it slightly. Let it cool to room temperature, then seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.
Q: Can I use sublimation?
A: Generally, no . While some sulfonamides sublime, high MP derivatives often have decomposition temperatures (
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent pairs and acid-base extraction techniques).
-
BenchChem Technical Support. Recrystallization of Sulfonamide Products. Link (Accessed 2024).
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Link
-
PubChem Compound Summary. Sulfonamide Chemical & Physical Properties. National Library of Medicine. Link
- Perlovich, G. L., et al. "Thermodynamic aspects of solubility and solvation of sulfonamides." Journal of Solution Chemistry, 2006. (Explains the lattice energy challenges of sulfonamides).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Mono- and Di-Sulfonated Product Mixtures
Status: Operational Ticket Topic: Separation and Purification of Sulfonated Derivatives Assigned Specialist: Senior Application Scientist
Executive Summary
The resolution of mono- and di-sulfonated species is a classic challenge in organic process development. Sulfonic acid groups (
This guide provides a tiered approach to resolving these mixtures, moving from analytical diagnostics to preparative isolation.
Module 1: Diagnostic & Initial Characterization
User Issue: "I have a reaction mixture, but I cannot determine the ratio of mono- to di-sulfonated product using my standard LC-MS method."
The Root Cause
Standard Reversed-Phase (RP) LC-MS relies on hydrophobic interaction. Sulfonated products are too polar to interact with the C18 stationary phase without modification, leading to co-elution in the solvent front (dead volume). Furthermore, non-volatile buffers suppress ionization in Electrospray Ionization (ESI).
Diagnostic Protocol: The "Shift" Test
Before optimizing a full method, perform this rapid diagnostic to confirm the presence of mixed species.
-
Run A (Standard): 5% to 95% Acetonitrile (ACN) in Water + 0.1% Formic Acid.
-
Result: Likely co-elution at
.
-
-
Run B (Ion-Pairing Screen): 5% to 95% ACN in Water + 10 mM Tributylamine (TBA) .
-
Result: If distinct peaks appear with significantly increased retention, your separation mechanism must be charge-modulated.
-
Spectroscopic Validation (NMR)
- -NMR: Look for the desymmetrization of the aromatic ring. A mono-sulfonated product will show a distinct splitting pattern (e.g., AA'BB' or ABCD) compared to the starting material, whereas symmetric di-sulfonation may simplify the spectrum.
-
Quantitative NMR (qNMR): Use an internal standard (e.g., Maleic acid) in
to quantify the molar ratio without relying on variable UV extinction coefficients.
Module 2: Analytical Resolution Strategies
User Issue: "I need a reliable HPLC method to separate mono- from di-sulfonated species for QC."
Strategy A: Ion-Pairing Chromatography (IPC)
Best for: Maximum resolution of isomers and difficult mixtures.
Mechanism: The ion-pairing agent (a lipophilic amine) forms a neutral, hydrophobic complex with the anionic sulfonate. This complex can then interact with the C18 stationary phase.
Protocol:
-
Column: C18 (End-capped),
, . -
Mobile Phase A:
Tetrabutylammonium bisulfate (TBAHS) in Water (pH adjusted to 6.0 with phosphate buffer). -
Gradient: 5% B to 60% B over 20 min.
Critical Insight:
-
Mono-sulfonated: Requires less organic modifier to elute than di-sulfonated in IPC mode? FALSE.
-
Correction: In IPC, the di-sulfonated species binds two TBA molecules, making the complex more hydrophobic than the mono-sulfonated complex (which binds one). Therefore, di-sulfonated species usually elute LATER than mono-sulfonated species in IPC.
-
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Best for: LC-MS compatibility and very polar di/tri-sulfonates.
Mechanism: Separation is based on partitioning into a water-enriched layer on the surface of a polar stationary phase.
Protocol:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).[3]
-
Mobile Phase A: 95% ACN / 5% Water +
Ammonium Acetate (pH 5.8). -
Mobile Phase B: 50% ACN / 50% Water +
Ammonium Acetate. -
Gradient: 100% A to 50% A (increasing water content).
Critical Insight:
-
Elution Order: In HILIC, polarity drives retention. The di-sulfonated product (more polar) will elute LATER than the mono-sulfonated product. This orthogonal selectivity to standard RP is powerful for verifying purity.
Visualizing the Separation Logic
Caption: Decision tree for selecting the optimal chromatographic mode based on scale and detection requirements.
Module 3: Preparative Isolation & Purification
User Issue: "I separated them on an analytical column, but I can't scale up because the ion-pairing reagent contaminates my product."
The Solution: Ion Exchange Chromatography (IEX)
For preparative scales (>100 mg), avoid IPC reagents (like TBA) as they are incredibly difficult to remove from the final product. Use Strong Anion Exchange (SAX) resins.
Step-by-Step Isolation Protocol
-
Resin Selection: Use a quaternary amine functionalized resin (e.g., Amberlite IRA-400 or equivalent SAX resin).
-
Loading: Dissolve the mixture in water (pH 7). Load onto the column.[4] Both mono- and di-sulfonates will bind strongly.
-
Elution (Salt Gradient):
-
Wash with water to remove non-sulfonated impurities.
-
Step 1: Elute Mono-sulfonated product using
NaCl. (The mono-anion is displaced by chloride ions at lower ionic strength). -
Step 2: Elute Di-sulfonated product using
to NaCl.
-
-
Desalting (The "Hidden" Step):
-
The collected fractions now contain high concentrations of NaCl.
-
Method: Pass the fraction through a C18 Flash cartridge.
-
The sulfonate (organic) will bind to C18 if acidified (suppressing ionization is hard for sulfonates) or by using a volatile ion-pair like Ammonium Carbonate.
-
Alternatively, use Diafiltration (membrane filtration) for larger scales to wash out the salt.
-
-
Module 4: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Secondary interactions with silanols on the silica surface. | Increase buffer concentration (to 20-50 mM). Switch to an "End-capped" column. |
| Split Peaks | Sample solvent is too strong (e.g., dissolving pure sulfonate in 100% DMSO/MeOH). | Dissolve sample in the starting mobile phase (high water content). |
| Retention Time Drift | Ion-Pairing reagent has not equilibrated. | IPC columns require 20-50 column volumes to equilibrate. Dedicate a specific column to this method; do not wash it out. |
| No MS Signal | Ion suppression from TBA/TEA or Sodium adducts. | Switch to HILIC with Ammonium Acetate/Formate. If using IPC, use volatile amines like Triethylamine (TEA) + HFIP (Hexafluoroisopropanol). |
| Co-elution of Isomers | Regio-isomers (e.g., ortho vs para) have identical charge/mass. | Change the stationary phase selectivity. If using C18, switch to Phenyl-Hexyl (pi-pi interactions differ between isomers). |
References
-
Separation of Sulfated Phenolic Substances. National Institutes of Health (PMC). Available at: [Link]
-
Analysis of sulfonated compounds by ion-exchange HPLC-MS. PubMed. Available at: [Link]
-
Utilizing Ion-Pairing Hydrophilic Interaction Chromatography. Analytical Chemistry (ACS). Available at: [Link]
-
Ion Pairing - Blessing or Curse? LCGC International. Available at: [Link]
-
Separation of isomeric naphthalenesulphonic acids. PubMed. Available at: [Link]
Sources
Validation & Comparative
FTIR characteristic peaks for sulfonamide and carboxylic acid groups
Topic: Spectral Fingerprinting: Sulfonamide vs. Carboxylic Acid Groups Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts
Executive Summary
In pharmaceutical development, distinguishing between sulfonamide (
This guide provides a definitive technical comparison of the vibrational signatures of these two groups. It moves beyond basic peak listing to explain the causality of spectral overlaps and offers a self-validating workflow for positive identification. Furthermore, it compares the performance of FTIR against its primary alternative, Raman spectroscopy, to assist in method selection.[1]
Part 1: Mechanistic Foundations
To accurately interpret FTIR data, one must understand the vibrational mechanics driving the absorption.
The Carboxylic Acid "Envelope"
The carboxylic acid group is defined by its duality: a carbonyl dipole and a hydroxyl group. In the solid state, carboxylic acids predominantly exist as dimers formed by strong intermolecular hydrogen bonds.[2]
-
Mechanism: The
stretching vibration is modulated by the hydrogen bond length, creating a distribution of energy states. -
Spectral Consequence: This results in a massive, broad absorption feature (often called a "beard") spanning
, which frequently obscures stretching bands and, critically, sulfonamide bands.
The Sulfonamide "Eye"
The sulfonamide group relies on the sulfonyl (
-
Mechanism: The
bonds vibrate in two distinct modes: Asymmetric (out-of-phase) and Symmetric (in-phase) stretching. -
Spectral Consequence: These produce two sharp, intense bands in the fingerprint region (
and ), often resembling a pair of "eyes" in the spectrum. These are the most reliable diagnostic markers when the high-frequency region is compromised by acid overlap.
Part 2: Spectral Fingerprinting (Comparative Data)
The following table synthesizes characteristic peak data. Note the "Interference Risk" column, which highlights where confusion typically occurs.
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Wavenumber ( | Intensity/Shape | Interference Risk |
| Carboxylic Acid | Broad, Strong | High: Masks | ||
| Sharp, Strong | Low: Distinctive to acids/esters. | |||
| Medium | Medium: Overlaps with | |||
| Broad, Medium | Medium: Overlaps with | |||
| Sulfonamide | Sharp (if free) | High: Often buried by Acid | ||
| Sharp, Strong | Low: Primary diagnostic marker. | |||
| Sharp, Strong | Low: Secondary diagnostic marker. | |||
| Weak/Medium | Medium: Hard to identify in mixtures. |
Part 3: Validated Experimental Protocols
Protocol A: Sample Preparation (The "Dry" Requirement)
Why this matters: Both functional groups are sensitive to moisture. Water absorbs strongly at
-
Desiccation: Dry sample in a vacuum desiccator over
for at least 4 hours prior to analysis. -
Technique Selection:
-
Use ATR (Attenuated Total Reflectance) for rapid QC of pure powders. Use a Diamond or ZnSe crystal.[3]
-
Use KBr Pellet for trace analysis or if resolution of the
"beard" fine structure is required. Warning: KBr is hygroscopic; grind quickly under an IR lamp.
-
Protocol B: The "Subtraction" Workflow
If analyzing a drug salt (e.g., Sulfamethoxazole Sodium) vs. the free acid, the spectra will shift dramatically.
-
Scan 1: Analyze the sample "as is."
-
Scan 2: If
is suspected, expose the sample to vapor (for KBr pellets).-
Result: The
band ( ) will disappear and be replaced by Carboxylate ( ) bands at and . -
Sulfonamide Check: The
bands ( ) will remain largely unchanged, confirming their identity.
-
Visualizing the Identification Logic
Figure 1: Decision tree for distinguishing Sulfonamide and Carboxylic Acid moieties based on spectral hierarchy.
Part 4: Performance Comparison (FTIR vs. Alternatives)
While FTIR is the standard for functional group ID, it has limitations.[1][4] The following comparison evaluates FTIR against Raman Spectroscopy , the most relevant alternative for these specific functional groups.
Table 2: Technique Performance Matrix
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | Winner for this Topic |
| Water Interference | High: Water absorbs at 3400/1640, interfering with | Low: Water is a weak Raman scatterer.[5] Ideal for aqueous solutions. | Raman (for wet samples) |
| Polar Groups ( | Excellent: Strong dipole changes lead to intense peaks. | Weak: These groups scatter weakly. | FTIR (for Acids) |
| Symmetric Bonds ( | Good: | Excellent: Symmetric vibrations are Raman active and very intense. | Raman (for Sulfonamides) |
| Sample Prep | Moderate: Requires contact (ATR) or pelleting (KBr). | None: Non-contact, can shoot through glass vials. | Raman |
Experimental Workflow: Choosing the Right Tool
Figure 2: Workflow for selecting the optimal spectroscopic technique based on sample state.
References
-
Specac. (2025).[6] Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. [Link]
-
NIST. (2023). Sulfamethoxazole IR Spectrum.[7] NIST Chemistry WebBook, SRD 69. [Link]
-
University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. [Link]
-
AZoM. (2012).[4] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.[4][8][Link]
Sources
- 1. sfr.ca [sfr.ca]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. azom.com [azom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. azooptics.com [azooptics.com]
- 7. jetir.org [jetir.org]
- 8. kinteksolution.com [kinteksolution.com]
Mass spectrometry fragmentation pattern of aminobenzenesulfonamides
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Aminobenzenesulfonamides (sulfonamides) remain a cornerstone in veterinary and human medicine, yet their amphoteric nature presents unique challenges in residue analysis and metabolite identification. This guide objectively compares the standard Electrospray Ionization (ESI) workflow against Atmospheric Pressure Chemical Ionization (APCI) alternatives. It provides a definitive, mechanistic breakdown of fragmentation pathways—specifically the diagnostic cleavage of the S-N bond—to enable precise structural elucidation and impurity profiling.
Mechanistic Foundations: The Fragmentation Cascade
To accurately identify sulfonamides, one must understand the causality behind their dissociation. The core structure consists of an aniline moiety connected to a sulfonamide group (
The Dominant Pathway: S-N Bond Cleavage
In positive ion mode (
-
Precursor Ion (
): The intact protonated molecule. -
Primary Fragment (
156): Heterolytic cleavage yields the sulfanilic acid cation ( ). This is the universal diagnostic ion for this class. -
Secondary Fragments:
-
92 (Aniline Cation): Formed by the extrusion of neutral
from the 156 ion. -
108 (Rearrangement): A distinct rearrangement where oxygen migration occurs prior to sulfur loss, yielding a phenoxy-like cation (
).
-
92 (Aniline Cation): Formed by the extrusion of neutral
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation validated in Q-TOF and Triple Quadrupole studies.
Figure 1: Mechanistic fragmentation pathway of N-substituted aminobenzenesulfonamides in Positive ESI mode.
Comparative Analysis: ESI vs. APCI
While ESI is the industry default, it is not always the optimal choice for every matrix. This section compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for sulfonamide analysis.
Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict |
| Polarity Suitability | Excellent for ionic/highly polar species.[1] | Better for moderately polar/neutral species. | ESI wins for broad metabolite coverage. |
| Matrix Tolerance | Low. Susceptible to ion suppression from phospholipids/salts in plasma or urine. | High. Gas-phase ionization reduces suppression effects. | APCI is superior for dirty matrices (e.g., honey, tissue) without extensive cleanup. |
| Thermal Stability | High. "Soft" ionization prevents in-source degradation. | Moderate. Heat required for vaporization can degrade thermally labile N4-metabolites. | ESI is safer for unstable metabolites (e.g., N4-glucuronides). |
| Sensitivity (LOD) | 0.01 – 0.1 µg/kg (highly dependent on matrix). | 0.05 – 0.2 µg/kg (more consistent across matrices). | ESI has higher absolute sensitivity in clean solvents; APCI offers better reproducibility in complex samples. |
Experimental Insight
In comparative studies (e.g., analysis of sulfamethoxazole in wastewater), ESI typically yields 2-5x higher signal intensity than APCI for the parent compound in pure solvent. However, in complex matrices like honey or wastewater effluent, APCI frequently outperforms ESI in signal-to-noise (S/N) ratio because it effectively ignores the background chemical noise that suppresses the ESI signal [1, 6].
Recommendation:
-
Use ESI for high-throughput screening of clean extracts (SPE-cleaned) and metabolite identification.
-
Use APCI for quantification in difficult matrices (e.g., egg, liver) if internal standards do not fully correct for matrix effects.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility by utilizing the diagnostic ions identified in Section 1 as quality control checkpoints.
A. Sample Preparation (Modified QuEChERS)
-
Extraction: Weigh 1.0 g sample. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Vortex 1 min.
-
Salting Out: Add 4g MgSO4 + 1g NaCl. Centrifuge at 4000 rpm for 5 min.
-
Cleanup: Transfer supernatant to dSPE tube (C18 + PSA). PSA removes organic acids but can retain sulfonamides if pH is too high; ensure extract remains acidic/neutral.
B. LC-MS/MS Parameters
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Thermo Hypersil Gold), 100mm x 2.1mm, 1.9 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.
-
Note: Methanol often provides better peak shape for sulfonamides than ACN due to solubility interactions.
-
-
Gradient: 5% B (0-1 min)
95% B (8 min) Hold (2 min).
C. Mass Spectrometry Settings (Triple Quadrupole)
-
Ionization: Positive ESI (
). -
Source Voltage: 3500 - 4000 V.
-
Gas Temp: 350°C (Ensure complete desolvation to prevent adducts).
-
Collision Energy (CE) Ramping:
-
Low CE (10-15 eV): Preserves
and generates 156. -
High CE (25-35 eV): Forces generation of
92 and 108 for confirmation.
-
Diagnostic Data: Identification Table
Use this table to validate the identity of unknown sulfonamide peaks.
| Analyte | Precursor ( | Quantifier Ion ( | Qualifier Ion ( | Structural Inference |
| Sulfanilamide | 173 | 156 | 92 | Loss of |
| Sulfamethoxazole | 254 | 156 | 92, 108 | Isoxazole ring loss ( |
| Sulfadiazine | 251 | 156 | 92 | Pyrimidine ring cleavage. |
| Sulfathiazole | 256 | 156 | 92 | Thiazole ring cleavage. |
| Common Impurity | -- | 156 | -- | Presence of 156 without parent suggests in-source fragmentation. |
Data Interpretation Rule:
If
References
-
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Kokotou, M. G. (2020).[3] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Current Pharmaceutical Analysis. Link
-
Liu, H., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.[4] RSC Advances. Link
-
Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Link
-
PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes. Technical Note. Link
-
U.S. Geological Survey. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. USGS Scientific Investigations Report. Link
Sources
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 4. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antibacterial Potency of Ortho- vs. Para-Aminobenzenesulfonamides
For drug development professionals and researchers in the antibacterial space, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the antibacterial potency of two positional isomers of aminobenzenesulfonamide: the ortho- (2-aminobenzenesulfonamide) and para- (4-aminobenzenesulfonamide) isomers. We will delve into the mechanistic underpinnings of their differing activities, supported by established structure-activity relationship (SAR) principles and quantitative experimental data.
The Sulfonamide Mechanism of Action: A Tale of Molecular Mimicry
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[1][2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a vital precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1]
The natural substrate for DHPS is para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, can bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid pathway halts bacterial growth and replication.[1][3]
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Structure-Activity Relationship (SAR): The Criticality of the Para-Position
The antibacterial efficacy of sulfonamides is intrinsically linked to their molecular geometry. The foundational principles of sulfonamide SAR dictate that:
-
An unsubstituted amino group at the N4 (para) position is essential for activity. This amino group must be a primary amine.[4][5]
-
The amino and sulfonyl groups must be in the para position relative to each other on the benzene ring. Moving the amino group to the ortho- or meta-position results in a loss of antibacterial activity.[4]
-
The sulfur atom must be directly attached to the benzene ring.[4]
The para-amino group is crucial because it allows the sulfonamide molecule to effectively mimic PABA and bind to the active site of DHPS. The spatial arrangement of the amino and sulfonyl groups in the para-isomer aligns with the binding requirements of the enzyme's active site. In contrast, the ortho-isomer, with the amino and sulfonyl groups adjacent to each other, possesses a different three-dimensional structure that does not fit into the DHPS active site. This steric hindrance prevents competitive inhibition, rendering the ortho-isomer inactive as an antibacterial agent.
Experimental Comparison of Antibacterial Potency
The most common method for quantifying the antibacterial potency of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Quantitative Data: MIC Values
The following table summarizes the reported MIC values for para-aminobenzenesulfonamide (sulfanilamide) against common Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
| para-Aminobenzenesulfonamide | Staphylococcus aureus ATCC 25923 | 78[7] |
| para-Aminobenzenesulfonamide | Escherichia coli ATCC 25922 | 625[7] |
| ortho-Aminobenzenesulfonamide | Staphylococcus aureus | Inactive |
| ortho-Aminobenzenesulfonamide | Escherichia coli | Inactive |
As predicted by the principles of SAR, ortho-aminobenzenesulfonamide is consistently reported as being devoid of significant antibacterial activity.[4] While specific MIC values for the ortho-isomer are not typically published due to its inactivity, it is understood that they would be exceedingly high, well beyond any therapeutically relevant concentration.
Experimental Protocols for Assessing Antibacterial Potency
To ensure the trustworthiness and reproducibility of antibacterial potency data, standardized protocols must be followed. Below are detailed methodologies for two of the most widely accepted assays: the Broth Microdilution Method for MIC determination and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits bacterial growth in a liquid medium.[6]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare a stock solution of each aminobenzenesulfonamide isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton Broth (MHB). This will create a range of concentrations to test.
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, with the exception of a sterility control well (containing only broth). Also include a growth control well (containing broth and bacteria but no compound).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of each aminobenzenesulfonamide isomer onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound. For ortho-aminobenzenesulfonamide, no significant zone of inhibition would be expected.
Conclusion
The comparison between ortho- and para-aminobenzenesulfonamides provides a classic and clear illustration of the principles of structure-activity relationships in drug discovery. The antibacterial potency of sulfonamides is critically dependent on the para-position of the amino group, which allows the molecule to act as a competitive inhibitor of dihydropteroate synthase. The ortho-isomer, due to its different spatial configuration, is unable to effectively bind to the enzyme's active site and is therefore devoid of antibacterial activity. This fundamental difference is consistently supported by decades of research and is quantifiable through standard in vitro assays such as MIC determination. For researchers in the field, this isomeric comparison underscores the importance of precise molecular architecture in the design of effective antimicrobial agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
